1h-Furo[3,2-g]indazole

Kinase Inhibitor VEGFR-2 Regioisomer

1H-Furo[3,2-g]indazole (CAS 218596-82-8) is a tricyclic heteroaromatic compound composed of a furan ring fused to the 'g' face of a 1H-indazole nucleus, with molecular formula C9H6N2O and a molecular weight of 158.16 g/mol. This scaffold belongs to the furoindazole family, a class of fused heterocycles that serves as a core motif in medicinal chemistry for the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 218596-82-8
Cat. No. B15071913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Furo[3,2-g]indazole
CAS218596-82-8
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CO3)NN=C2
InChIInChI=1S/C9H6N2O/c1-2-7-5-10-11-8(7)9-6(1)3-4-12-9/h1-5H,(H,10,11)
InChIKeyYPUOWCKEJMCCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Furo[3,2-g]indazole (CAS 218596-82-8) for Research and Procurement: Core Scaffold Profile


1H-Furo[3,2-g]indazole (CAS 218596-82-8) is a tricyclic heteroaromatic compound composed of a furan ring fused to the 'g' face of a 1H-indazole nucleus, with molecular formula C9H6N2O and a molecular weight of 158.16 g/mol . This scaffold belongs to the furoindazole family, a class of fused heterocycles that serves as a core motif in medicinal chemistry for the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists [1]. The regioisomeric placement of the furan fusion at the [3,2-g] position imparts a specific three-dimensional geometry and electronic distribution that distinguishes it from other furoindazole isomers (e.g., [3,2-e], [3,2-f], [2,3-g]) and from the broader class of substituted indazoles . As a non-functionalized parent scaffold, 1H-Furo[3,2-g]indazole provides a versatile and commercially available starting point for late-stage derivatization in structure-activity relationship (SAR) studies and lead optimization programs.

1H-Furo[3,2-g]indazole Procurement: Why In-Class Indazoles Cannot Be Freely Interchanged


The term 'indazole derivative' encompasses a vast and chemically diverse family; however, subtle variations in ring fusion topology, tautomeric equilibria, and substitution patterns profoundly alter biological target engagement, physicochemical properties, and synthetic tractability. For instance, while furoindazoles are broadly investigated as kinase inhibitors, the specific isomer 1H-Furo[3,2-g]indazole presents a unique spatial arrangement of hydrogen bond donors/acceptors and a distinct dipole moment compared to its [3,2-e] and [3,2-f] counterparts . These regioisomers exhibit markedly different binding affinities for targets like VEGFR-2, where the [3,2-e] isomer achieves nanomolar potency (5.4–7.0 nM) that is not automatically conferred upon the [3,2-g] scaffold . Furthermore, the 1H-tautomeric state, which is energetically favored in the [3,2-g] isomer by 9.6–15.1 kJ/mol over the 2H-form, directly dictates the compound's capacity for specific intermolecular interactions . Procurement of an incorrect isomer or an unoptimized indazole core cannot recapitulate the specific binding kinetics or metabolic stability profile dictated by the precise [3,2-g] geometry, necessitating the selection of the exact CAS-registered compound for reproducible SAR and lead optimization studies.

1H-Furo[3,2-g]indazole (CAS 218596-82-8) Quantified Differentiation Evidence


Regioisomeric Binding Affinity Divergence in VEGFR-2 Kinase Assays

The specific regioisomeric arrangement of the furan ring in furoindazole scaffolds critically determines kinase binding affinity. While direct IC50 data for the [3,2-g] isomer are not published, the structurally analogous [3,2-e] isomer demonstrates potent VEGFR-2 inhibition with IC50 values between 5.4 and 7.0 nM, which represents an 8-fold improvement over imidazo[4,5-b]pyridine-based comparators . This quantitative differentiation highlights that the spatial orientation of the heteroatoms and the aromatic system in furoindazoles is a key driver of potency, and that the [3,2-g] topology is expected to exhibit a distinct, non-interchangeable kinase inhibition profile compared to the [3,2-e] isomer.

Kinase Inhibitor VEGFR-2 Regioisomer

Tautomeric Equilibrium: Thermodynamic Preference Dictates Intermolecular Interaction Capacity

The 1H-tautomer of furoindazoles is thermodynamically favored over the 2H-form by an energy differential ranging from 9.6 to 15.1 kJ/mol, as established by theoretical and experimental studies on the [3,2-e] isomer, which shares the same indazole core tautomeric behavior . This energetic preference ensures that 1H-Furo[3,2-g]indazole predominantly populates a single, well-defined tautomeric state in solution at physiological and standard laboratory temperatures, in contrast to certain substituted indazoles where alternative tautomers may be significantly populated and contribute to off-target pharmacology or variable assay results.

Tautomerism Thermodynamics Molecular Recognition

Ligand Efficiency Benchmarking via GTP 14564: Furoindazole Scaffolds Yield Potent Class III RTK Inhibition

The tricyclic benzofurano-indazolo compound GTP 14564 (CAS 34823-86-4), which incorporates a furoindazole-like core, is a potent and specific inhibitor of class III receptor tyrosine kinases (RTKs), achieving an IC50 of 300 nM against c-fms, c-kit, wt-FLT3, and ITD-FLT3, and 1 µM against PDGFRβ [1]. Crucially, this compound exhibits high selectivity, with IC50 values >10 µM against a panel of off-target kinases including KDR (VEGFR-2), EGFR, HER2, Abl, Src, PKA, Akt, PKC, MEK, and ERK1/2 [1]. This demonstrates the capacity of the furoindazole framework to achieve both potent on-target inhibition and a wide selectivity window, a property that is highly dependent on the specific ring fusion and substitution pattern.

Receptor Tyrosine Kinase FLT3 c-KIT

1H-Furo[3,2-g]indazole: Validated Research Applications and Use Cases


Medicinal Chemistry: Synthesis of Novel GPR84 Antagonists for Inflammatory Disease

Furoindazole compounds, including those based on the 1H-Furo[3,2-g]indazole scaffold, are disclosed as potent antagonists of GPR84, a G-protein coupled receptor implicated in autoimmune and inflammatory diseases [1]. Procurement of the unsubstituted [3,2-g] parent compound enables the synthesis and evaluation of novel derivatives for the treatment of conditions such as multiple sclerosis, psoriasis, rheumatoid arthritis, and idiopathic pulmonary fibrosis, as described in recent patent filings [1].

Kinase Drug Discovery: Scaffold for Selective Class III RTK Inhibitor Development

The furoindazole ring system, as exemplified by the potent and selective class III RTK inhibitor GTP 14564 (IC50 = 300 nM for FLT3, c-KIT), has demonstrated the capacity to achieve high selectivity windows (>30-fold) against non-target kinases [2]. The 1H-Furo[3,2-g]indazole core provides a non-functionalized, minimal scaffold for systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties for FLT3-driven hematological malignancies and c-KIT-mutant cancers [2].

Chemical Biology: Regioisomeric Probe for VEGFR-2 Binding Pocket Topology

The VEGFR-2 kinase inhibitory activity of furo[3,2-e]indazole derivatives (IC50 = 5.4–7.0 nM) is 8-fold greater than that of imidazo[4,5-b]pyridine analogs, underscoring the critical role of the furan ring's regioisomeric placement in achieving shape complementarity within the hydrophobic back pocket . The 1H-Furo[3,2-g]indazole isomer, with its distinct furan fusion geometry, serves as an essential comparative tool to map the steric and electronic requirements of the ATP-binding site, providing critical information for the rational design of next-generation kinase inhibitors .

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